molecular formula C19H15F3N2O3S B2910807 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2097858-45-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2910807
CAS No.: 2097858-45-0
M. Wt: 408.4
InChI Key: KKHPDDMIDFUCEC-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide (CAS 2097858-25-6) is a synthetic ethanediamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a distinct molecular architecture, incorporating furan and thiophene heterocyclic rings, an ethanediamide (oxamide) bridge, and a 2-(trifluoromethyl)phenyl group . The ethanediamide linker provides conformational rigidity and can act as both a hydrogen bond donor and acceptor, which may facilitate specific interactions with biological targets such as enzymes or receptors . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and influence the compound's lipophilicity and bioavailability . Compounds with furan and thiophene moieties have been investigated in scientific literature for a range of potential biological activities, including serving as inhibitors of protein-protein interactions or key signaling pathways like NF-κB . Researchers may find this compound valuable as a building block in organic synthesis or as a pharmacological probe for investigating inflammatory processes, oncogenic pathways, and other cellular mechanisms. The product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-5-1-2-6-14(13)24-18(26)17(25)23-11-12(15-7-3-9-27-15)16-8-4-10-28-16/h1-10,12H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHPDDMIDFUCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound incorporates furan and thiophene moieties, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C19H15F3N2O3S, and its structure can be represented as follows:

FeatureDescription
Molecular Weight392.4 g/mol
Chemical StructureChemical Structure
Functional GroupsFuran, Thiophene, Trifluoromethyl

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The presence of furan and thiophene rings allows for potential interactions with enzymes and receptors, leading to modulation of their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes such as growth and apoptosis.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways related to inflammation or cancer progression.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing furan and thiophene have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-[2-(furan-3-yl)-N'-[4-fluorophenyl]acetamideEscherichia coli16 µg/mL
N-[5-(furan-3-yl)-N'-[3-nitrophenyl]acetamidePseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant increase in apoptotic cells compared to the control group. Flow cytometry analysis indicated that the compound promoted mitochondrial membrane potential loss and increased reactive oxygen species (ROS) levels.

Comparison with Similar Compounds

Core Ethanediamide Derivatives

Ethanediamide derivatives share a common N,N'-substituted oxalamide backbone but differ in substituents, influencing their physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID/Reference
N-[2-(1-Methylindolin-5-yl)-2-(piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide C₂₅H₂₉F₃N₄O₂ 474.527 Piperidinyl, methylindoline 20744315
N-[2-(1-Methylindolin-5-yl)-2-(piperidinyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide C₂₆H₂₉F₃N₄O₂ 488.53 4-CF₃-phenyl vs. 3-CF₃-phenyl isomer 922559-32-8
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide C₂₁H₁₈FN₅O₂S 439.46 Thiazolo-triazole, 4-fluorophenyl, 4-methoxyphenyl 894032-90-7
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylisoxazole-4-carboxamide C₁₆H₁₆N₂O₃S 316.4 Isoxazole instead of ethanediamide; dimethyl substitution 2097932-72-2

Key Observations :

  • Stereoelectronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing properties compared to methoxy or methyl groups in analogs .
  • Heterocyclic Diversity : Replacement of thiophene/furan with thiazolo-triazole () or isoxazole () alters π-conjugation and solubility.
  • Substituent Position : The 2-CF₃-phenyl group in the target compound may exhibit stronger steric hindrance than 3- or 4-CF₃ isomers ( vs. 4) .

Physicochemical Properties

Molecular Weight and Polarity

  • The target compound’s molecular weight (~474 g/mol) is comparable to analogs like (474.527 g/mol) but higher than simpler derivatives (e.g., 316.4 g/mol in ).
  • The CF₃ group increases hydrophobicity (logP ~3.5 estimated), whereas methoxy or hydroxyethyl substituents () improve aqueous solubility .

Conformational Analysis

  • Dihedral angles between aromatic rings (e.g., benzene-thiophene: 8.5–13.5° in ) suggest moderate planarity, facilitating π-π stacking .
  • Intramolecular hydrogen bonds (e.g., N–H⋯O in oxalamide) stabilize the structure, as seen in similar carboxamides .

Antimicrobial and Antifungal Activity

  • Thiophene carboxanilides () exhibit genotoxicity in bacterial and mammalian cells, implying possible antimicrobial mechanisms .
  • Structural analogs with methylindoline () or piperidinyl groups () may target neurotransmitter receptors due to their amine functionality .

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